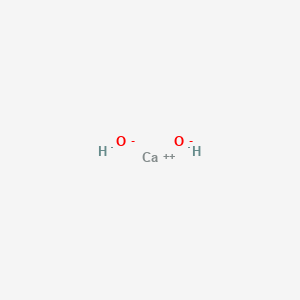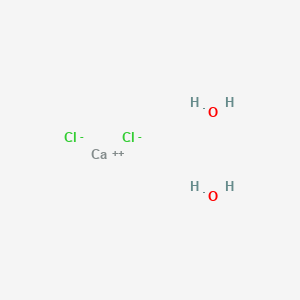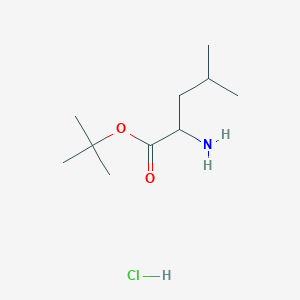
Calcium Hydroxide
Overview
Description
. This compound is widely used in various industries due to its strong basic properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common method for preparing slaked lime is by reacting calcium oxide with water. . The balanced chemical equation for this reaction is: [ \text{CaO} + \text{H}_2\text{O} \rightarrow \text{Ca(OH)}_2 ]
Industrial Production Methods
In industrial settings, slaked lime is produced by adding water to quicklime in a controlled environment. The quicklime is typically obtained from the calcination of limestone (calcium carbonate) at high temperatures. The slaking process can be carried out in various types of slakers, including detention, ball mill, paste, and batch slakers .
Chemical Reactions Analysis
Types of Reactions
Calcium Hydroxide undergoes several types of chemical reactions, including:
Neutralization: Reacts with acids to form salts and water.
Carbonation: Reacts with carbon dioxide to form calcium carbonate.
Decomposition: Decomposes into calcium oxide and water when heated.
Common Reagents and Conditions
Acids: this compound reacts with acids such as hydrochloric acid to form calcium chloride and water. [ \text{Ca(OH)}_2 + 2\text{HCl} \rightarrow \text{CaCl}_2 + 2\text{H}_2\text{O} ]
Carbon Dioxide: Reacts with carbon dioxide to form calcium carbonate. [ \text{Ca(OH)}_2 + \text{CO}_2 \rightarrow \text{CaCO}_3 + \text{H}_2\text{O} ]
Major Products
The major products formed from these reactions include calcium chloride, calcium carbonate, and water .
Scientific Research Applications
Calcium Hydroxide has numerous applications in scientific research and industry:
Construction: Used in making mortars and plasters due to its ability to set and harden with carbon dioxide.
Water Treatment: Employed to neutralize acidic water and as a flocculant in water and sewage treatment.
Agriculture: Used as a soil treatment agent to adjust pH and provide calcium nutrients for plant growth.
Chemistry: Acts as a reagent in various chemical reactions, including the synthesis of other compounds.
Medicine: Utilized in the preparation of certain pharmaceuticals and as an antimicrobial agent.
Mechanism of Action
The mechanism of action of slaked lime involves its strong basic properties. When dissolved in water, it dissociates into calcium ions and hydroxide ions, which can neutralize acids and precipitate certain metal ions. This property makes it effective in various applications, such as water treatment and soil stabilization .
Comparison with Similar Compounds
Similar Compounds
Magnesium Hydroxide: Similar to slaked lime but less soluble in water.
Strontium Hydroxide: Has similar basic properties but is more soluble in water.
Barium Hydroxide: More soluble and has stronger basic properties compared to slaked lime.
Uniqueness
Calcium Hydroxide is unique due to its moderate solubility in water, strong basicity, and wide range of applications. Its ability to react with carbon dioxide to form a hard, durable material makes it particularly valuable in construction and environmental applications .
Properties
Molecular Formula |
Ca(OH)2 CaH2O2 |
|---|---|
Molecular Weight |
74.09 g/mol |
IUPAC Name |
calcium;dihydroxide |
InChI |
InChI=1S/Ca.2H2O/h;2*1H2/q+2;;/p-2 |
InChI Key |
AXCZMVOFGPJBDE-UHFFFAOYSA-L |
Canonical SMILES |
[OH-].[OH-].[Ca+2] |
physical_description |
Dry Powder; Liquid; NKRA; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid; Water or Solvent Wet Solid, Liquid; Water or Solvent Wet Solid, Other Solid White powde |
solubility |
Slightly soluble in water. Insoluble in ethanol. Soluble in glycerol |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details















Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,3,4,6-tetrahydroxy-5H-benzo[7]annulen-5-one](/img/structure/B8817625.png)

![Benzo[d]oxazol-5-ylmethanamine](/img/structure/B8817638.png)



![[6-[2-(Trifluoromethyl)phenyl]3-pyridyl]methanol](/img/structure/B8817669.png)


